(R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13490881
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClF2N |
|---|---|
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | (2R)-2-(2,4-difluorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 |
| Standard InChI Key | NHKRUVNPOLCZCF-HNCPQSOCSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C2=C(C=C(C=C2)F)F.Cl |
| SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl |
| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The core structure of (R)-2-(2,4-difluorophenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a 2,4-difluorophenyl group at the C2 position. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents . The (R)-configuration at C2 is critical for enantioselective interactions in biological systems, as demonstrated in structure–activity relationship (SAR) studies of analogous compounds .
Physicochemical Properties
Key properties include a calculated LogP of 2.28, indicative of moderate lipophilicity, and a polar surface area of 12 Ų, suggesting limited hydrogen-bonding capacity . The molecule contains 14 heavy atoms, two aromatic rings (pyrrolidine and fluorophenyl), and one rotatable bond, which influences its conformational flexibility . The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation .
Table 1: Physicochemical Properties of (R)-2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClF₂N | |
| Molecular Weight | 220 Da | |
| LogP | 2.28 | |
| Rotatable Bonds | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Enantioselective Preparation
Synthetic Routes
A patented method for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine provides insights into potential strategies for the 2,4-difluoro analog . The process begins with pyrrolidone, which undergoes Boc protection using di-tert-butyl carbonate under basic conditions. Subsequent Grignard addition with 2,4-difluorobromobenzene introduces the aryl group, followed by acid-catalyzed dehydration and deprotection to yield the dihydropyrrole intermediate. Chiral resolution using a borane-ammonia complex and a chiral acid (e.g., (R)-mandelic acid) achieves high enantiomeric excess .
Challenges in Stereocontrol
The stereoselective reduction of the imine intermediate is pivotal to obtaining the (R)-enantiomer. Computational modeling suggests that the fluorine substituents influence transition-state geometry by stabilizing specific conformations through C–F···H–N interactions . Alternative approaches, such as asymmetric hydrogenation or enzymatic resolution, remain unexplored but could offer scalability advantages.
Pharmacological Relevance and Mechanism of Action
σ Receptor Affinity
(R)-2-(2,4-Difluorophenyl)pyrrolidine derivatives exhibit affinity for σ receptors, particularly σ₁, which are implicated in neurological disorders and cancer . The pyrrolidine scaffold aligns with pharmacophoric requirements for σ₁ ligands, including a basic amine and hydrophobic aromatic regions spaced 2.5–3.9 Å apart . Fluorine substitution optimizes binding by modulating electron density and van der Waals interactions within the receptor pocket .
| Supplier | Location | Purity | Quantity | Price ($) | Lead Time |
|---|---|---|---|---|---|
| Angene International | China | 95% | 100 mg | 257 | 5 days |
| BLD Pharmatech | China | 95% | 100 mg | 213 | 7 days |
| Key Organics | United Kingdom | 95% | 100 mg | 429 | 10 days |
| Advanced ChemBlocks | China | 95% | 5 g | 3,603 | 12 days |
Future Directions and Research Opportunities
Further studies should explore the compound’s pharmacokinetic profile, including bioavailability and metabolic stability. Structural modifications, such as introducing polar linkers or pyridine rings, could improve aqueous solubility while retaining biological activity . Additionally, enantioselective synthetic routes warrant optimization to reduce reliance on chiral auxiliaries and enhance cost-efficiency for industrial-scale production .
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